6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile
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Overview
Description
6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromomethyl group at the 6-position, a chloro group at the 4-position, a methoxy group at the 7-position, and a carbonitrile group at the 3-position of the quinoline ring. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of a quinoline derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) under reflux conditions . The reaction proceeds via a radical mechanism, leading to the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes for biological imaging and detection.
Industry: The compound is utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of the bromomethyl group allows for covalent modification of target proteins, which can be useful in the design of irreversible inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 6-(Bromomethyl)-4-chloroquinoline-3-carbonitrile
- 6-(Bromomethyl)-7-methoxyquinoline-3-carbonitrile
- 4-Chloro-7-methoxyquinoline-3-carbonitrile
Uniqueness
6-(Bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both bromomethyl and carbonitrile groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H8BrClN2O |
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Molecular Weight |
311.56 g/mol |
IUPAC Name |
6-(bromomethyl)-4-chloro-7-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C12H8BrClN2O/c1-17-11-3-10-9(2-7(11)4-13)12(14)8(5-15)6-16-10/h2-3,6H,4H2,1H3 |
InChI Key |
KGRSZKOOFKGLOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1CBr)Cl)C#N |
Origin of Product |
United States |
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